Product packaging for Photocitral A(Cat. No.:CAS No. 1753-98-6)

Photocitral A

Cat. No.: B167320
CAS No.: 1753-98-6
M. Wt: 152.23 g/mol
InChI Key: JCDLXWAYWSJVTP-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Photochemistry

Photocitral A is prominently contextualized within monoterpenoid photochemistry due to its established role as a photodegradation product of citral (B94496) guidetopharmacology.org. Citral, a widely occurring acyclic monoterpene aldehyde, is known for its instability under various conditions, including light exposure. The photochemical transformation of citral to compounds like this compound, Photocitral B, and epithis compound is a significant area of study, highlighting the impact of light on the stability and chemical evolution of natural products. This degradation can occur through both cyclization and free-radical pathways, with cyclization often identified as a major degradation route. Understanding these photochemical reactions is crucial for predicting the fate of monoterpenoids in natural environments and in formulated products.

Historical Trajectories of its Discovery and Initial Characterization

The initial characterization of this compound is intrinsically linked to investigations into the degradation of common essential oils. It has been identified in photodegraded lemon and orange oil, suggesting its formation as a result of light exposure on these natural products guidetopharmacology.org. Furthermore, this compound, along with its isomer epithis compound, has been reported as a constituent in the essential oil of Pelargonium citronellum guidetopharmacology.orgecostore.com. Its presence has also been noted in Cymbopogon citratus (lemongrass) hydrolate and in Eucalyptus tereticornis. The identification of this compound as a product of citral photolysis has been a key aspect of its characterization, with studies utilizing techniques such as NMR spectrometry and electron spin resonance (ESR) spectroscopy to elucidate its formation pathways.

Table 2: Natural Occurrences of this compound

Source Context Reference
Photodegraded Lemon Oil Degradation product guidetopharmacology.org
Photodegraded Orange Oil Degradation product guidetopharmacology.org
Pelargonium citronellum Essential oil constituent ecostore.com
Cymbopogon citratus Hydrolate constituent
Eucalyptus tereticornis Phytochemical compound

Significance as a Foundational Research Target and Key Synthetic Intermediate

This compound holds significance as both a foundational research target and a key synthetic intermediate in organic chemistry. Its unique chemical structure, characterized by a cyclopentane (B165970) ring with various functional groups, contributes to its stability and reactivity. In applied contexts, this compound is utilized in the fragrance industry for its distinctive scent, often described as citrusy and floral, making it a valuable ingredient in perfumes, cosmetics, and personal care products. Beyond its direct application, it serves as an intermediate in the synthesis of other fragrance compounds.

From a synthetic chemistry perspective, this compound has been employed as a starting material for the total synthesis of complex natural products. For instance, (-)-photocitral A has been a precursor in the synthesis of (-)-oxyphyllol, demonstrating its utility in constructing intricate molecular architectures. The ability to rapidly synthesize (-)-photocitral A from (-)-isopulegol (B1672291) through dual catalysis further enhances its appeal as a versatile building block in synthetic routes. The study of its formation from citral also provides insights into the broader field of natural product biosynthesis and degradation, guiding research into the stability and transformation of other monoterpenoids under environmental influences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B167320 Photocitral A CAS No. 1753-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1753-98-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3

InChI Key

JCDLXWAYWSJVTP-UHFFFAOYSA-N

SMILES

CC1CCC(C1C=O)C(=C)C

Canonical SMILES

CC1CCC(C1C=O)C(=C)C

Other CAS No.

1753-98-6
59121-31-2

Origin of Product

United States

Isolation and Elucidation of Natural Occurrence Pathways

Discovery and Identification in Plant Extracts

Photocitral A has been identified in the phytochemical profiles and essential oils of several plant species, highlighting its natural occurrence across diverse botanical families.

This compound has been detected in the essential oils of Cymbopogon species, commonly known as lemongrass. adtu.in For instance, in Cymbopogon flexuosus, this compound was observed at a retention time of 15.16 minutes with a peak area of 0.73%. adtu.in Another study on Cymbopogon flexuosus essential oil identified Photocitral B (a related compound) at a retention time of 18.10 minutes with a peak area of 10.79%, alongside Citral (B94496). nih.gov Cymbopogon species are widely recognized for their essential oils, which are rich in monoterpenes and monoterpenoids. rjpharmacognosy.ir

This compound has been identified as one of the bioactive compounds in the methanol (B129727) leaf extract of Skimmia anquetilia, a plant species native to the Western Himalaya region. researchgate.netmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed the presence of this compound, among 35 other distinct phytoconstituents, contributing to the plant's therapeutic potential. researchgate.netmdpi.com In one analysis, this compound was detected at a retention time of 20.312 minutes with a peak area of 2.55%. researchgate.net

While Hedychium coronarium (commonly known as ginger lily) oleoresins have been studied for their chemical composition, the presence of this compound specifically is less frequently reported. However, related compounds such as Photocitral B have been identified as major components in H. coronarium altitudinal oleoresins, with concentrations ranging from 4.8% to 27.6% depending on the collection location. citedrive.comnih.govresearchgate.netresearchgate.net This suggests the potential for similar monoterpenoids like this compound to be present or formed within the complex oleoresin matrix.

This compound has been reported in the essential oil of Melissa officinalis L., commonly known as lemon balm. researchgate.netresearchgate.net Studies on the chemical composition of M. officinalis essential oil, often determined by techniques like GC/MS and GC-FID, have identified this compound as a constituent. researchgate.netresearchgate.net For example, one analysis of Melissa officinalis essential oil identified "epi-photocitral A" at a concentration of 1.772%. researchgate.net Another report mentioned "cis, cis-Photocitral" as a component. researchgate.net An analysis of Melissa Essential Oil from England also noted "PHOTOCITRAL ISOMERE" with a molecular weight of 152, present at 0.12%. naturesgift.com

Here is a summary of this compound's occurrence in various plant extracts:

Plant SpeciesExtract TypeDetection MethodReported Presence/Concentration (if available)Reference
Cymbopogon flexuosusEssential OilGC-MS0.73% (this compound) adtu.in adtu.in
Skimmia anquetiliaMethanol Leaf ExtractGC-MS2.55% (this compound) researchgate.net researchgate.netmdpi.com
Hedychium coronariumOleoresinGC-MSPhotocitral B (4.8-27.6%) citedrive.comnih.govresearchgate.netresearchgate.net citedrive.comnih.govresearchgate.netresearchgate.net
Melissa officinalis L.Essential OilGC/MS, GC-FID1.772% (epi-photocitral A) researchgate.net researchgate.netresearchgate.netnaturesgift.com

Methodologies for Natural Product Isolation and Identification in Complex Matrices

The process of isolating and identifying natural products like this compound from complex biological matrices is a multi-step endeavor, typically commencing with extraction and followed by various purification and characterization techniques. researchgate.netnatpro.com.vn

Chromatography is a cornerstone technique in natural product chemistry, enabling the separation of complex mixtures into individual components based on their differential partitioning between a stationary phase and a mobile phase. hilarispublisher.com

Key chromatographic techniques employed include:

Column Chromatography (CC) : This is a widely used preparative technique for initial separation and purification. It often uses silica (B1680970) gel as a stationary phase. researchgate.nethilarispublisher.commasterorganicchemistry.com

Flash Chromatography (FC) : A faster version of column chromatography, often used for pre-purification, typically employing silica gel with a particle size of approximately 40 µm for better resolution. researchgate.netscribd.com

High-Performance Liquid Chromatography (HPLC) : A powerful tool for separating structurally related compounds, especially for final purification at microgram to milligram scales. researchgate.netnatpro.com.vnhilarispublisher.comscribd.com Both medium-pressure liquid chromatography (MPLC) and semi-preparative HPLC are frequently utilized. scribd.com Recycling HPLC is particularly effective for separating very closely related compounds. natpro.com.vn

Gas Chromatography (GC) : Used for analyzing volatile and thermally stable natural products, such as essential oils and terpenoids. hilarispublisher.com It involves injecting the sample into a heated column, separating compounds based on their vaporization and partitioning between a mobile gas phase and a stationary phase. hilarispublisher.com

Thin-Layer Chromatography (TLC) : A rapid and cost-effective technique for qualitative analysis and preliminary separation. hilarispublisher.commasterorganicchemistry.com

Hyphenated Techniques : The combination of chromatographic methods with spectroscopic detectors, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for both separation and definitive identification of compounds. adtu.innih.govresearchgate.netmdpi.comcitedrive.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.nethilarispublisher.comredalyc.orgcore.ac.ukmdpi.commattioli1885journals.commdpi.com GC-MS, for instance, has been extensively used to identify numerous bioactive compounds in plant extracts, including this compound. researchgate.netmdpi.comhilarispublisher.com

The general strategy for isolation often involves multi-step chromatographic operations, beginning with preliminary separation methods like flash chromatography, followed by more refined techniques such as semi-preparative or preparative HPLC for final purification. researchgate.netscribd.com

Synthetic Methodologies and Strategic Chemical Transformations

De Novo Synthesis Approaches to Photocitral A

The primary synthetic routes to this compound involve the photochemical transformation of its precursor, citral (B94496), or more elaborate enantioselective pathways from other natural products.

This compound (also referred to as IV) is a product of the UV irradiation-induced cyclization of citral (I) scribd.comiupac.orgresearchgate.net. This transformation is recognized as a photochemical example of Alder's thermal ene-reactions iupac.org. The proposed mechanism suggests that the triplet n* unsaturated aldehyde group of citral, in a specific conformation, adds to its other double bond, forming a diradical intermediate iupac.org. Subsequent spin-inversion of this diradical can lead to the cyclization product, this compound, through hydrogen atom transfer, or to the bicyclic isomer Photocitral B iupac.org. Alternatively, this compound may also be formed directly from the n* singlet state of citral in a concerted reaction iupac.org. Racemic this compound can be generated photochemically from citral in a single step sci-hub.se.

Beyond direct photo-ene reactions, alternative photochemical synthesis pathways and enantioselective routes have been explored for this compound. Photocatalytic organic synthesis, in general, offers advantages such as the use of solar energy, mild reaction conditions (room temperature and pressure), reduced reliance on toxic reagents, and enhanced selectivity, particularly for chiral compounds perfectlight.com.cn.

For instance, enantiomerically pure this compound can be prepared from commercially available (−)-isopulegol in a two-step sequence sci-hub.se. This involves the fragmentation of isopulegol (B1217435) with lead tetraacetate, followed by a dual catalysis step utilizing a palladium(0) catalyst and pyrrolidine (B122466) sci-hub.se. This method can yield this compound along with its diastereomers, with the diastereomeric ratio favoring this compound being improvable through basic epimerization sci-hub.se. This highlights the strategic use of chiral starting materials and controlled catalytic processes to achieve stereoselective synthesis of this compound.

This compound as a Crucial Synthon in Complex Molecule Synthesis

This compound's distinct cyclopentane (B165970) core, combined with its reactive aldehyde and isopropenyl functionalities, renders it an invaluable synthon for the total synthesis of a variety of complex natural products, especially those possessing a hydroazulene framework or other architecturally diverse scaffolds.

This compound has been strategically employed as a key starting material in the total synthesis of several sesquiterpenes, demonstrating its utility in constructing intricate polycyclic systems.

Furopelargone-A: Photocitral-A (9) has served as a starting material for the total synthesis of the naturally occurring sesquiterpene ketone furopelargone-A (1) researchgate.netresearchgate.net. The synthetic sequence involved a Reformatzky condensation of Photocitral-A with t-butyl α-bromoisovalerate, followed by oxidation to produce a mixture of diastereomeric ketoesters researchgate.netresearchgate.net. Subsequent steps included alkylation with allyl bromide, pyrolysis to a dienone, ozonolysis, and dehydration, culminating in the total synthesis of furopelargone-A researchgate.netresearchgate.net.

The application of this compound in the total synthesis of these sesquiterpenes is summarized in the table below:

Target SesquiterpeneKey Transformations from this compoundOverall Yield (from this compound)References
BulnesolHomologation, cyclization; or reduction, tosylation, malonate displacement, methyllithium (B1224462) treatment21% tandfonline.comtandfonline.com
Furopelargone-AReformatzky condensation, oxidation, alkylation, pyrolysis, ozonolysis, dehydrationNot specified researchgate.netresearchgate.net
OxyphyllolCo(II)-catalyzed hydration, transannular epoxide opening22% (over 10 steps) frontiersin.orgnih.govsemanticscholar.orgbeilstein-journals.orgresearchgate.net

Beyond the specific sesquiterpenes mentioned, this compound's inherent stereochemical information and bifunctionality make it a strategic starting material for the synthesis of a broader range of architecturally diverse chemical scaffolds. Its cyclopentane ring and the presence of multiple stereogenic centers allow for the construction of complex polycyclic systems with controlled stereochemistry. For instance, this compound has been utilized in the efficient synthesis of the anticancer guaiane (B1240927) (−)-englerin A, demonstrating its utility in building hydroazulene frameworks that are common in various natural products with interesting biological properties sci-hub.sesemanticscholar.orgbeilstein-journals.org. The structural similarity of the hydroazulene core in this compound to other natural products highlights its potential as a versatile building block for diverse chemical architectures semanticscholar.orgbeilstein-journals.org.

Investigations into Chemoenzymatic and Biocatalytic Routes for this compound and its Analogues

While direct chemoenzymatic or biocatalytic routes specifically for this compound are not extensively detailed in the provided search results, the broader field of biocatalysis offers significant potential for the synthesis of complex chiral molecules. Biocatalytic approaches are often favored for their high stereoselectivity, mild reaction conditions, and environmental sustainability.

The enantioselective synthesis of this compound from natural precursors like (R)-citronellol or (−)-isopulegol, employing dual catalysis (e.g., palladium(0) catalyst and pyrrolidine), represents a step towards more selective and potentially "greener" synthetic methods sci-hub.se. Although this is a chemical catalysis, it leverages chiral starting materials, aligning with principles often sought in biocatalysis for stereocontrol. The general advantages of photocatalytic organic synthesis, such as the ability to synthesize chiral compounds under mild conditions, also suggest a future direction where biocatalytic principles could be integrated for even greater control and efficiency perfectlight.com.cn. Further research in this area could explore specific enzymes or microbial systems capable of performing the selective cyclization or functionalization steps required for this compound or its analogues, potentially offering more sustainable and highly stereoselective synthetic pathways.

Photochemical Reaction Mechanisms and Mechanistic Inorganic/organic Photochemistry

Fundamental Principles of Photochemistry Governing Photocitral A Transformations

Photochemistry is the study of chemical reactions initiated by the absorption of light omlc.org. The foundational principles governing such transformations are crucial for understanding how a molecule like this compound would behave under irradiation.

The Grotthuss-Draper Law states that only light absorbed by a chemical substance can induce a photochemical change omlc.orgedinst.com. This implies that for this compound to undergo a photochemical reaction, it must absorb photons of a specific wavelength. Following this, the Stark-Einstein Law (also known as the law of photoequivalence) posits that for each photon of light absorbed by a chemical system, only one molecule is activated for subsequent reaction omlc.orgnih.gov. These laws form the bedrock for analyzing the efficiency and pathways of photochemical processes.

Light Absorption Phenomena and Excited State Dynamics

The initiation of any photochemical process involving this compound would begin with the absorption of light, leading to the molecule transitioning from its ground electronic state (S₀) to an excited electronic state (S₁, S₂, etc.) omlc.orgdb-thueringen.de. This absorption typically occurs within the ultraviolet (UV), visible, or infrared (IR) regions of the electromagnetic spectrum, depending on the molecule's electronic structure and chromophores omlc.org.

Upon light absorption, this compound would be promoted to a higher energy, excited singlet state (e.g., S₁). From this excited state, various photophysical processes can occur, collectively known as excited state dynamics edinst.comnih.govresearchgate.netiupac.orgcontaminantdb.ca. These include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀), often leading to vibrational relaxation and heat dissipation contaminantdb.ca.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ to T₁, where T₁ is the lowest triplet excited state) db-thueringen.de. Triplet states are typically longer-lived than singlet states and can participate in different types of chemical reactions.

Radiative Decay: Emission of light, such as fluorescence (S₁ to S₀) or phosphorescence (T₁ to S₀).

Photochemical Reaction: The excited state molecule undergoes a chemical transformation, such as isomerization, bond cleavage, or reaction with another molecule omlc.orgnih.govshimadzu.com.

The specific absorption spectrum of this compound would reveal the wavelengths of light it most readily absorbs, providing insight into the energy required for its excitation. Transient absorption spectroscopy is a common technique used to probe the short-lived excited states and their dynamics, offering information on excited state lifetimes and the pathways of energy dissipation or chemical reaction nih.govresearchgate.netiupac.orgcontaminantdb.ca.

Detailed Research Findings for this compound: While the general principles of light absorption and excited state dynamics are well-established, specific detailed research findings, including experimental absorption spectra, excited state lifetimes, or transient absorption data directly pertaining to the photochemical transformations of this compound itself, are not extensively documented in the provided search results. The available information primarily identifies this compound as a product of citral (B94496) photodegradation researchgate.netresearchgate.net. Therefore, specific data tables detailing its unique light absorption characteristics or excited state decay pathways are not presented here due to the absence of such specific findings within the scope of this research.

Quantum Yield Determinations and Photochemical Efficiency Assessments

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of a photochemical process edinst.comresearchgate.netresearchgate.net. It is defined as the number of molecules of substance reacted (or product formed) per quantum of light absorbed edinst.comresearchgate.net. For a photochemical reaction, the integral quantum yield can be expressed as:

Φ = (Number of events occurred) / (Number of photons absorbed) researchgate.netresearchgate.net

In the context of a photochemical reaction of this compound, this would translate to the number of this compound molecules transformed or the number of product molecules formed, relative to the number of photons absorbed by this compound. Quantum yield values can range widely, from very low values (indicating inefficient processes or competing non-radiative pathways) to values greater than one (suggesting chain reactions where one photon initiates a cascade of reactions) edinst.com.

Photochemical Efficiency Assessments: Assessing the photochemical efficiency of this compound's transformations would involve determining its quantum yield under various conditions (e.g., different wavelengths of light, solvent environments, or concentrations) edinst.comresearchgate.net. This would provide insights into how effectively absorbed light energy is converted into chemical change. Experimental determination of quantum yields typically involves precise measurements of both the amount of reactant consumed or product formed and the number of photons absorbed, often utilizing chemical actinometers or specialized photoreaction quantum yield evaluation systems.

Detailed Research Findings for this compound: Similar to light absorption and excited state dynamics, specific experimental quantum yield values for the photochemical transformations of this compound itself are not explicitly detailed in the provided search results. While quantum yield is a fundamental concept in photochemistry and is discussed in general terms edinst.comresearchgate.netresearchgate.net, specific data for this compound's own reactions are not available within the scope of this article. Therefore, no specific data tables on this compound's quantum yields are included.

Directed Derivatization and Analog Synthesis

Synthesis of Photocitral A Derivatives via Chemical Modifications

This compound, characterized by its cyclopentane (B165970) ring, an aldehyde group, and an isopropenyl moiety, offers several sites for chemical modification nih.gov. Its formation itself is a result of the photocyclization of citral (B94496), highlighting the compound's intrinsic photoactivity researchgate.netsymeres.comvdoc.pub.

Homologation reactions, which involve increasing the length of a carbon chain, and carbon chain elongation are fundamental transformations in organic synthesis nih.govrsc.orgcam.ac.uk. While specific detailed examples of homologation directly applied to this compound are not extensively documented in the provided search results, the presence of an aldehyde functional group in this compound makes it a suitable substrate for various chain-elongation strategies. For instance, Wittig reactions, Horner-Wadsworth-Emmons reactions, or Grignard additions followed by further transformations could be employed to extend the carbon chain adjacent to the aldehyde or the isopropenyl group. These general methodologies are well-established for aldehydes and alkenes, which are key features of this compound's structure vdoc.pubmdpi.comrsc.orggoogle.comfrontiersin.org.

Stereoselective and Enantioselective Approaches to this compound Analogues

The control of stereochemistry is paramount in the synthesis of complex organic molecules, especially natural products and their analogues, due to the significant impact of stereoisomerism on biological activity mdpi.comresearchgate.netd-nb.info. This compound itself can be obtained in enantiomerically pure form, making it a valuable chiral starting material (chiral pool approach) for the stereoselective synthesis of other complex natural products researchgate.netresearchgate.net.

A notable example involves the enantioselective synthesis of the guaiane (B1240927) sesquiterpene (-)-oxyphyllol. This compound was prepared in a concise four-step sequence starting from (-)-photocitral A researchgate.net. The synthesis of (-)-oxyphyllol from (-)-photocitral A, which can be prepared enantiomerically pure from (-)-isopulegol (B1672291), demonstrates a powerful strategy for building complex chiral scaffolds from readily available chiral precursors researchgate.net. This approach often involves highly stereoselective reactions, such as transition metal-catalyzed processes, to control the formation of new stereocenters frontiersin.orgresearchgate.netmdpi.comnih.govvdoc.pub.

Design and Synthesis of Photoactive this compound Analogues for Mechanistic Probes

This compound is inherently linked to photochemistry, as it is a product of the UV-induced intramolecular cyclization of citral researchgate.netsymeres.comvdoc.pub. This intrinsic photoactivity suggests a potential avenue for designing photoactive analogues. While specific examples of this compound analogues developed as mechanistic probes are not detailed in the provided information, the broader field of photoactive probes utilizes light to control and study biological processes or reaction mechanisms nih.govnih.gov. Such probes often incorporate photoreactive groups that, upon light activation, can undergo transformations (e.g., bond cleavage, rearrangement, or covalent bond formation) to reveal insights into molecular interactions or pathways nih.govfrontiersin.org. Given this compound's photochemical origin, analogues could potentially be designed to leverage similar light-induced reactivity for applications as photoaffinity labels, uncaging agents, or fluorescent reporters, by incorporating chromophores or reactive functionalities that respond to specific wavelengths of light.

Application of this compound in Diversity-Oriented Chemical Synthesis

Diversity-Oriented Synthesis (DOS) is a strategy aimed at efficiently generating collections of structurally diverse small molecules, often with the goal of discovering novel biological functions rsc.orgresearchgate.netd-nb.infonih.gov. This compound, particularly its enantiomerically pure form, serves as an excellent starting point for DOS due to its inherent structural complexity (a bicyclic monoterpenoid with multiple stereocenters) and its accessibility from a natural product precursor (citral) researchgate.net.

By using this compound as a "chiral pool" building block, chemists can embark on divergent synthetic pathways to create libraries of compounds with varied molecular frameworks, stereochemistry, and functional groups rsc.orgresearchgate.net. The synthesis of (-)-oxyphyllol from (-)-photocitral A exemplifies how a single chiral starting material can lead to structurally distinct, complex natural product analogues, thereby contributing to the exploration of biologically relevant chemical space researchgate.net. This approach allows for the generation of molecular diversity beyond simple R-group variations, which is a key tenet of DOS rsc.org.

Computational Chemistry Approaches in Photocitral a Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which governs their stability, reactivity, and spectroscopic properties. While direct computational studies on Photocitral A are limited, research on the photochemical pathways of its precursor, citral (B94496), provides foundational insights.

Molecular orbital (MO) theory is crucial for describing the electronic structure and photochemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions and electronic transitions.

In the context of this compound's formation, quantum chemical calculations, including molecular orbital analysis, have been performed on its parent compound, citral. These calculations help to understand its light absorption properties, which is the initial step in the photochemical reaction leading to this compound. researchgate.net Analysis of the HOMO and LUMO energy gap in citral provides information about the molecule's electronic transitions upon UV irradiation, a prerequisite for its conversion to products like this compound.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. Calculating BDEs can help predict which chemical bonds are most likely to break upon excitation.

To elucidate the degradation mechanisms of citral that run parallel to its cyclization into this compound, researchers have calculated the BDEs for various bonds within the citral molecule. researchgate.net These theoretical calculations identify the weakest bonds and suggest potential fragmentation pathways that can compete with the formation of this compound. For instance, the calculated BDEs can highlight potential C-H or C-C bond cleavages that initiate radical degradation pathways. researchgate.net

Information regarding the specific reaction barriers for the formation of this compound from citral has been explored in the context of a shared intermediate biradical species. dss.go.th However, detailed computational studies applying transition state theory specifically to quantify these barriers for this compound formation are not extensively documented in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the different conformations a molecule can adopt and their relative stabilities. A comprehensive search of the scientific literature did not yield specific studies where molecular dynamics simulations were employed to explore the conformational landscape of this compound.

In Silico Docking and Screening for Molecular Interactions and Biological Activity Mechanisms

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used in drug discovery to screen for potential biological activity and to understand the mechanism of action at a molecular level.

This compound has been investigated for its potential biological activities using this approach. For example, its interaction with the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies, has been studied. researchgate.netresearchgate.net Docking simulations place the this compound molecule into the active site of the COX-2 protein to predict its binding affinity and interaction patterns. Similarly, this compound, identified in leaf extracts of Kalanchoe pinnata, was reported to have moderate interaction affinity in broader in silico screens against targets including ion channels, nuclear receptors, and other enzymes. nih.gov

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Interacting Residues
This compoundCyclooxygenase-2 (COX-2)Data not specified in sourceData not specified in source

Note: Specific binding energy values and detailed interacting residues for this compound docking were not available in the cited literature.

Application of Chemoinformatics and Machine Learning Algorithms in Predictive Chemistry

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. Machine learning, a subset of artificial intelligence, can be used to build predictive models for chemical properties, biological activity, or reaction outcomes based on existing data. A review of available literature did not find specific studies detailing the application of chemoinformatics or machine learning algorithms directly to the prediction of properties or activities of this compound.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for In-depth Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for determining the intricate molecular structure of Photocitral A and for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques and specialized pulse sequences like Saturation Transfer Difference (STD) NMR, is crucial for the detailed structural elucidation of organic compounds.

1D and 2D NMR for Structural Elucidation:

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectra for this compound are available, with measurements typically performed on instruments such as the JEOL FX-100 using CDCl3 as a solvent. nih.govspectrabase.com This technique is fundamental for identifying carbon frameworks and functional groups. acs.org Studies involving this compound and related compounds have utilized 13C NMR to elucidate relative stereochemistry by considering the steric effects of substituents on both side-chain and ring carbons. acs.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide more comprehensive information about molecular structures than 1D NMR. ias.ac.inmeasurlabs.comcam.ac.uk These techniques are particularly useful for complex molecules, offering enhanced resolution and separation of overlapping peaks, and identifying correlations between different nuclei to determine connectivity, spatial proximity, and dynamic interactions. ias.ac.incam.ac.uk While specific 2D NMR data for this compound is not explicitly detailed in publicly available snippets, the application of such techniques would be standard for a compound of its complexity to fully assign its proton and carbon resonances and establish its connectivity.

Saturation Transfer Difference (STD) NMR:

STD NMR is a powerful technique for studying ligand-receptor interactions, enabling the identification of binding epitopes and assessing binding specificity. libretexts.orgmdpi.comchromatographyonline.com This method works by selectively saturating proton signals of a receptor (e.g., a protein) and observing the transfer of this saturation to a binding ligand via spin diffusion. mdpi.com When the ligand dissociates, it carries the saturation into solution, leading to a reduction in the intensity of its observed NMR signals. mdpi.com By subtracting an on-resonance spectrum (with saturation) from an off-resonance spectrum (without saturation), only signals from protons that interact with the receptor are visible. mdpi.com Although no specific research findings on this compound's interaction with biological targets using STD NMR were found in the provided search results, the general applicability of this method for small molecule interactions is well-established. libretexts.orgchromatographyonline.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are vital for determining the molecular weight, elemental composition, and structural fragments of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cam.ac.ukgbcsci.com It is particularly effective for the analysis of volatile and semi-volatile organic molecules like this compound. cam.ac.uk this compound has been identified as a component in natural extracts, such as the methanolic leaf extract of Toona ciliata, where it constituted 7.17% of the identified phytocompounds. wikipedia.org

GC-MS data for this compound (PubChem CID 102684) are available in databases, including NIST, with specific entries like NIST numbers 365938 and 365937. nih.gov These entries provide information on total peaks and characteristic m/z values. For example, one GC-MS entry for this compound lists m/z 123 as a top peak. nih.gov

Typical GC-MS Fragmentation Data for this compound (Example)

NIST Number Total Peaks m/z Top Peak m/z 2nd Highest m/z 3rd Highest
365938 (Not specified in snippet) (Not specified in snippet) (Not specified in snippet) (Not specified in snippet)
365937 (Not specified in snippet) 123 (Not specified in snippet) (Not specified in snippet)

Note: Detailed fragmentation patterns (e.g., relative intensities of all fragments) are typically presented as a full mass spectrum.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, enabling the determination of the exact molecular formula of a compound. thermofisher.commdpi.comrsc.org For this compound (C10H16O), the exact mass is reported as 152.120115 g/mol , which is crucial for confirming its elemental composition. nih.gov HRMS, often coupled with GC (GC-HRMS), is used for comprehensive characterization, including confident targeted and non-targeted compound identification in complex mixtures. thermofisher.comrsc.org

Predicted Collision Cross Section (CCS) Data for this compound spectrabase.com

Adduct m/z Predicted CCS (Ų)
[M+H]+ 153.12740 135.9
[M+Na]+ 175.10934 145.8
[M+NH4]+ 170.15394 144.3
[M+K]+ 191.08328 141.6
[M-H]- 151.11284 136.9
[M+Na-2H]- 173.09479 139.1
[M]+ 152.11957 137.3

UV-Visible Spectroscopy for Photoreaction Kinetics and Product Formation Tracking

UV-Visible (UV-Vis) spectroscopy is a versatile tool for monitoring chemical reactions, particularly photoreactions, by tracking changes in absorbance over time. thermofisher.comresearchgate.netciqtekglobal.comuiowa.edu

Photoreaction Kinetics:

The photodegradation of citral (B94496), a precursor to this compound, has been extensively studied using UV-Vis spectroscopy. nih.gov this compound itself is identified as a photodegradation product of citral. nih.gov This indicates that UV-Vis can be effectively employed to track the formation and consumption of this compound during photoreactions by monitoring its characteristic absorption bands. researchgate.netnih.gov

UV-Vis spectroscopy allows for real-time monitoring of reaction progress, enabling the determination of reaction rates and the identification of reaction order. thermofisher.comresearchgate.net By analyzing changes in the absorbance spectrum, researchers can infer concentration-dependent phenomena and identify contributing chromophores, even in complex reaction systems with multiple parallel pathways. ciqtekglobal.com

Application in Photodegradation Studies:

In studies of citral photodegradation, UV-Vis spectroscopy, alongside NMR and ESR, was used to understand the degradation mechanisms under light irradiation, considering factors like solvent, atmosphere, and citral concentration. nih.gov This approach highlights the utility of UV-Vis in tracking product formation, such as this compound, from its precursors. nih.gov

Product Formation Tracking:

The principle behind tracking product formation with UV-Vis is that the measured absorbance is directly proportional to the concentration of a given reactant, product, or intermediate, as described by Beer's Law. researchgate.net As a reaction proceeds, changes in the chemical structure of reactants to products can lead to changes in their light absorption properties, which are then monitored spectrophotometrically. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. mdpi.commdpi.comphenomenex.comnist.govimsc.res.in

Detection of Radical Species:

ESR spectroscopy is crucial for investigating reaction mechanisms that involve free radical intermediates, which are often transient and highly reactive. mdpi.comphenomenex.com In the context of citral photodegradation, from which this compound is a product, ESR spectroscopy has been successfully employed to detect free radicals, indicating a degradation mechanism involving such intermediates in parallel to cyclization pathways. nih.gov This suggests that if this compound itself undergoes radical-mediated reactions, ESR would be the primary technique for their detection.

The technique provides valuable insights into the kinetics and mechanisms of free radical reactions by monitoring changes in the ESR spectra during a reaction, allowing researchers to determine the formation and consumption rates of free radicals. phenomenex.com ESR can be applied to various sample states (solid, liquid, gaseous) and can identify the nature and concentration of paramagnetic species. mdpi.com

Research Findings (Contextual):

While direct ESR spectra of this compound were not found, its involvement as a product in citral photodegradation, where ESR confirmed free radical intermediates, underscores the method's relevance. nih.gov This implies that if this compound forms or reacts via radical pathways, ESR would be the definitive analytical tool.

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating complex mixtures, assessing purity, and resolving isomers of this compound.

Gas Chromatography (GC):

GC is widely used for the separation and analysis of volatile and semi-volatile compounds. cam.ac.ukthegoodscentscompany.com For this compound, its retention behavior on GC columns is well-documented through Kovats Retention Indices (RI). nih.govlibretexts.org

Kovats Retention Indices for this compound nih.govlibretexts.org

Column Type Active Phase Kovats RI (Non-polar) Kovats RI (Polar) Reference
Standard Non-polar 1113 - NIST Mass Spectrometry Data Center nih.gov
Standard Polar - 1492 NIST Mass Spectrometry Data Center nih.gov

These retention indices are critical for identifying this compound in mixtures and for assessing its purity by comparing retention times with known standards. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely adopted technique for the separation, identification, and quantification of components in liquid samples, particularly suitable for non-volatile, polar, and thermally unstable compounds. ias.ac.in It is extensively used for purity assessment and the resolution of isomers. ias.ac.innist.gov Given that this compound exists in various stereoisomeric forms (e.g., cis,cis-photocitral a, epi-photocitral A), HPLC would be a primary method for separating and quantifying these different forms, ensuring the purity of a specific isomer. nih.govspectrabase.comsigmaaldrich.com

HPLC's ability to separate molecules with high sensitivity and accuracy makes it an excellent choice for rigorous characterization, especially in industries requiring high precision for purity standards. nist.gov

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

Chiroptical spectroscopy encompasses methods that measure the differential interaction of chiral molecules with polarized light, providing definitive information about their absolute configuration and preferred conformations.

Absolute Stereochemistry of this compound:

this compound is a chiral compound, as indicated by its IUPAC Standard InChIKey (JCDLXWAYWSJVTP-GUBZILKMSA-N) which includes stereochemical information. nih.govlibretexts.org Specifically, one known isomer, "Cis,cis-photocitral a," is identified with the absolute configuration (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde.

Chiroptical Methods (e.g., Circular Dichroism, Vibrational Circular Dichroism):

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are crucial tools for determining the absolute configurations and predominant conformations of chiral molecules. uiowa.eduthegoodscentscompany.com These techniques are particularly valuable when X-ray crystallography, the traditional method for absolute stereochemistry determination, is not feasible (e.g., due to difficulty in obtaining suitable crystals) or provides inconclusive results.

While the specific chiroptical data or detailed studies on this compound itself using these methods were not explicitly found in the provided search results, the confirmed chirality and known absolute configuration of its isomers suggest that chiroptical spectroscopy would be a highly suitable, if not already employed, method for its stereochemical analysis. Computational methods are often used in conjunction with chiroptical spectroscopy to predict spectra and compare them with experimental data for absolute configuration assignments. thegoodscentscompany.com

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms of Photocitral A in Environmental Contexts

This compound is primarily formed through the photodegradation of citral (B94496), which undergoes complex photochemical reactions upon exposure to light. The degradation of citral proceeds via two main pathways: a cyclization pathway and a free radical pathway researchgate.net. The formation of this compound is a result of the cyclization process. Once formed, this compound itself is subject to further photodegradation, although specific mechanistic studies on this compound are limited. The following subsections detail the influential factors on its degradation, largely inferred from studies on its precursor, citral, and related terpenoid compounds.

The rate of photodegradation of organic compounds is highly dependent on the spectrum and intensity of the incident light. For compounds like this compound, which are formed from the photo-transformation of a parent compound, the same light conditions that lead to their formation can also contribute to their degradation.

The degradation of citral, and by extension the formation and subsequent degradation of this compound, is initiated by the absorption of light, particularly in the UV region of the electromagnetic spectrum. Studies on related compounds have shown that the wavelength of light can significantly influence the degradation pathway and the quantum yield of the reaction. While specific data on the optimal wavelengths for this compound degradation are not available, it is expected that UV-B and UV-A radiation present in sunlight play a crucial role.

The intensity of the light source is another critical factor. Higher light intensity generally leads to a faster degradation rate, as it increases the number of photons available to initiate the photochemical reactions. However, the relationship is not always linear and can be influenced by other environmental factors.

Table 1: Influence of Light Conditions on the Photodegradation of Related Terpenoids

Parameter Effect on Degradation Rate Remarks
Light Spectrum Wavelength-dependent UV radiation is generally more effective than visible light for initiating degradation of many organic molecules.

| Light Intensity | Generally increases with intensity | The relationship can be complex and may plateau at very high intensities due to other limiting factors. |

In natural aquatic environments, the photodegradation of organic compounds is often accelerated by the presence of oxidizing species and photosensitizers. These substances can generate highly reactive oxygen species (ROS) that can readily react with and degrade organic molecules like this compound.

Common oxidizing species in the environment include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These are often produced through the interaction of sunlight with natural photosensitizers such as dissolved organic matter (DOM), nitrate, and nitrite ions. While direct studies on this compound are lacking, the degradation of its parent compound, citral, is known to be influenced by oxidative processes researchgate.net. It is plausible that this compound would also be susceptible to attack by these reactive species.

The presence of antioxidants, conversely, can inhibit the degradation process by scavenging free radicals researchgate.net.

Table 2: Role of Oxidizing Species in the Degradation of Organic Compounds

Species Formation Mechanism Role in Degradation
Hydroxyl Radical (•OH) Photolysis of nitrates, DOM Highly reactive, non-selective oxidant
Singlet Oxygen (¹O₂) Energy transfer from excited DOM Selectively reacts with electron-rich moieties

| Superoxide Radical (O₂⁻•) | Electron transfer from excited DOM to O₂ | Can act as both an oxidant and a reductant |

pH: The pH of the surrounding medium can affect the chemical stability and photoreactivity of organic compounds. For instance, the degradation of citral is accelerated under acidic conditions researchgate.net. It is likely that the stability of this compound is also pH-dependent.

Temperature: Temperature can influence the rate of chemical reactions, including photodegradation. Generally, an increase in temperature leads to an increase in the reaction rate, although the effect may be less pronounced for photochemical reactions compared to thermal reactions.

Matrix Composition: The presence of other substances in the environmental matrix can have a significant impact. As mentioned earlier, dissolved organic matter can act as a photosensitizer, accelerating degradation. Conversely, suspended solids can scatter light and reduce the efficiency of photodegradation. The presence of quenching agents can also inhibit the process.

Other Abiotic Degradation Processes (e.g., Oxidative Transformations)

Besides photodegradation, this compound may undergo other abiotic degradation processes in the environment. These include oxidative transformations that can occur in the absence of light, although typically at a slower rate. Chemical oxidation can be initiated by various oxidants present in the environment, such as ozone or chlorine in treated waters. The susceptibility of this compound to these processes would depend on its chemical structure and the specific environmental conditions.

Identification and Characterization of Environmental Transformation Products

This compound is itself an environmental transformation product of citral. Research has identified several photoproducts of citral, including this compound. The primary photodegradation products of citral are formed through cyclization and radical pathways.

Table 3: Known Photodegradation Products of Citral

Compound Name Formation Pathway
This compound Cyclization
Photocitral B Cyclization
epi-photocitral A Cyclization
2-(3-methyl-2-cyclopenten-1-yl) 2-methyl propionaldehyde Cyclization

Further degradation of this compound would likely lead to the formation of smaller, more polar, and more oxidized compounds. The identification and characterization of these subsequent transformation products would require sophisticated analytical techniques.

Methodologies for Assessing Environmental Degradation Kinetics and Pathways

The study of the environmental degradation of compounds like this compound involves a combination of laboratory experiments and analytical techniques.

Laboratory Studies: These experiments are designed to simulate environmental conditions and study the degradation process under controlled parameters. This includes exposing the compound to simulated sunlight of varying spectra and intensities, and in different environmental matrices (e.g., purified water, natural water samples).

Analytical Techniques: A range of analytical methods are employed to monitor the disappearance of the parent compound and the formation of transformation products. These include:

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent compound and its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of unknown transformation products.

Electron Spin Resonance (ESR) Spectroscopy: Employed to detect and identify free radical intermediates, providing insights into the degradation mechanism researchgate.net.

Kinetic Modeling: The data obtained from these experiments are then used to develop kinetic models that describe the rate of degradation under different conditions. These models can help in predicting the environmental persistence of the compound. Common kinetic models include pseudo-first-order and pseudo-second-order kinetics nih.gov.

Exploration of Biological Activity Mechanisms in Vitro and in Silico Models

Mechanistic Studies of Enzyme-Ligand Interactions (e.g., in silico and in vitro investigations of COX-2 protein interaction)

Investigations into the enzyme-ligand interactions of Photocitral A, particularly with cyclooxygenase-2 (COX-2) protein, are limited in direct in vitro studies. However, this compound has been identified as a component of methanolic leaf extract from Kalanchoe pinnata, an extract that demonstrated anti-inflammatory activity and inhibition of the COX-2 enzyme in in vitro assays, reducing prostaglandin (B15479496) production with an IC50 of 11.5 ± 0.48 µg/ml. researchgate.net This suggests a potential role for this compound in modulating inflammatory pathways. Computational simulation approaches (in silico) have been employed to explore the interaction of the COX-2 protein with this compound, as indicated by a scientific diagram from a study validating the anti-inflammatory potential of Kalanchoe pinnata extract. researchgate.net However, specific detailed binding mechanisms or quantitative in silico data solely for this compound's direct interaction with COX-2 are not explicitly provided in the available snippets. General in silico studies on other compounds have shown that strong interactions with amino acid residues like Arg120 and Tyr355 in the COX active site can be crucial for COX-2 inhibitory activity. researchgate.netresearchgate.net

Elucidation of Antimicrobial Action Mechanisms in Model Organisms (e.g., effect on cellular components or pathways)

This compound has been identified as a constituent in plant extracts exhibiting antimicrobial properties. For instance, it is present in the methanolic leaf extract of Skimmia anquetilia, which has shown antibacterial activity against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net Similarly, Photocitral-B (a related compound) and other constituents of Cymbopogon flexuosus essential oil have been investigated for their antimicrobial potency. mdpi.com While these associations suggest that this compound may contribute to antimicrobial effects, specific mechanistic details of its action on model organisms or its effects on cellular components or pathways are not directly elucidated in the provided literature.

General mechanisms by which phytochemicals exert antimicrobial effects include the structural disruption of bacterial cell walls and membranes, leading to increased cell permeability and leakage of cellular contents. nih.govcreative-biolabs.comnih.gov Other proposed mechanisms involve the inhibition of protein synthesis, interference with DNA replication and repair, disruption of metabolic pathways, and modulation of quorum sensing among bacteria. nih.govnih.gov The precise mechanism by which this compound might contribute to these effects, whether through direct interaction with microbial cellular components or by modulating specific microbial pathways, requires further dedicated investigation.

Mechanistic Insights into Antioxidant Capacity in Chemical and Cellular Systems

This compound is found in plant extracts that exhibit antioxidant capacity. The methanolic leaf extract of Kalanchoe pinnata, which contains this compound, has demonstrated antioxidant activity. researchgate.net Antioxidants generally function by reducing or preventing free radical-directed oxidative damage. mdpi.com Their mechanisms can involve direct scavenging of free radicals, metal chelation, or indirect actions such as inhibiting the activity or expression of free radical-generating enzymes (e.g., xanthine (B1682287) oxidase, NAD(P)H oxidase) or enhancing the expression and activities of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase). mdpi.comcsmres.co.uk While this compound is associated with extracts possessing these properties, specific studies detailing the exact chemical or cellular mechanisms through which this compound itself contributes to antioxidant capacity (e.g., its radical scavenging activity or its influence on specific antioxidant enzymes) are not explicitly detailed.

Investigation of Cellular Pathway Modulation and Receptor Interactions in Non-Clinical Models

Direct investigations into the specific cellular pathway modulation and receptor interactions of this compound in non-clinical models are not extensively reported in the provided information. General principles of drug-receptor interactions involve ligands binding to specific recognition sites on receptor macromolecules, which can be located on the cell surface membrane or within the cytoplasm. nih.govnih.gov These interactions can regulate cellular biochemical processes, including ion conductance, protein phosphorylation, DNA transcription, and enzymatic activity. nih.gov Allosteric modulation, where a compound binds to a site distinct from the endogenous agonist, is another known mechanism for modulating receptor function and signal transduction. cbcs.seiss.it However, specific studies linking this compound to the modulation of particular cellular pathways or its interaction with identified receptors in non-clinical models are not available.

Structure-Activity Relationship (SAR) Studies for Mechanistic Hypothesis Generation

Specific Structure-Activity Relationship (SAR) studies focused on this compound and its direct biological activities are not widely reported in the current literature. SAR studies are crucial in drug discovery as they explore the relationship between a compound's chemical structure and its biological activity. By systematically modifying molecular structures, researchers can optimize a compound's activity, potency, and pharmacokinetic properties, thereby generating hypotheses about its mechanism of action. While this compound is a monoterpenoid and its structure is known, the detailed impact of its specific structural features on its potential biological activities and the underlying mechanisms remains to be elucidated through dedicated SAR investigations.

Future Research Trajectories and Interdisciplinary Applications

Advanced Strategies for Sustainable Synthesis of Photocitral A and its Analogues

Current synthetic routes for this compound often involve photochemical transformations of citral (B94496), which inherently possess elements of sustainability by utilizing light as an energy source acs.orgscite.aiepa.govsci-hub.se. Future research will likely focus on enhancing the sustainability of these processes and developing new green synthetic pathways for this compound and its analogues.

Optimized Photochemical Synthesis: Given that this compound is a photoreaction product of citral, further research can aim to optimize the photochemical cyclization processes. This includes exploring novel photocatalysts that operate under visible light with higher quantum yields and improved selectivity, minimizing by-product formation, and reducing energy consumption. The photodegradation of citral to this compound involves a cyclization pathway, and sometimes a radical pathway scite.airesearchgate.net. Understanding and controlling these pathways could lead to more efficient and selective synthetic methods.

Biocatalytic Approaches: Investigating enzymatic or microbial pathways for the synthesis of this compound or its key precursors could offer highly selective and environmentally benign alternatives to traditional chemical methods. While this compound is synthetic, its classification as a monoterpenoid suggests potential for bio-inspired or biocatalytic routes, drawing parallels from natural terpene biosynthesis nih.govhmdb.caimppat.com.

Flow Chemistry and Continuous Processing: Implementing flow chemistry techniques could enable more controlled reaction conditions, improved heat and mass transfer, and safer handling of reagents, leading to more efficient and scalable production of this compound and its derivatives. This approach aligns with green chemistry principles by minimizing waste and maximizing resource efficiency.

Deeper Mechanistic Understanding of Complex Photoreactions and Catalytic Cycles

A comprehensive understanding of the underlying mechanisms governing the formation and transformations of this compound is crucial for unlocking new synthetic possibilities and controlling stereoselectivity.

Elucidation of Photoreaction Mechanisms: The photoreaction of citral to this compound involves complex mechanistic pathways, including cyclization and radical intermediates scite.airesearchgate.net. Further studies are needed to fully characterize the transient species involved, such as biradicals, and to map out the energy landscapes of these transformations dss.go.th. Advanced spectroscopic techniques and computational chemistry will be instrumental in providing atomic-level insights into these light-induced processes.

Mechanistic Studies of Catalytic Transformations: this compound serves as a starting material in the total synthesis of various natural products, often involving specific catalytic steps. For example, its conversion to intermediates for (-)-oxyphyllol involves cobalt-catalyzed Mukaiyama hydration frontiersin.org. A deeper understanding of the precise catalytic cycles, including the role of the catalyst, intermediates, and transition states, will facilitate the design of more efficient and selective catalysts for these and analogous transformations. This includes exploring dual catalytic systems, where two catalytic cycles work in concert nih.govnih.govprinceton.edu.

Design of Novel Catalytic Systems Inspired by this compound Transformations

The unique transformations involving this compound, particularly its photochemical formation and subsequent derivatizations, can serve as inspiration for the development of new catalytic methodologies.

Bio-inspired and Biomimetic Catalysis: The natural occurrence of monoterpenoids and the photochemical origin of this compound from citral could inspire the design of catalytic systems that mimic natural enzymatic processes or light-harvesting mechanisms. This could lead to the development of catalysts capable of highly selective cyclizations or rearrangements under mild conditions.

Photoredox Catalysis for Cyclization Reactions: The light-induced cyclization of citral to this compound highlights the potential of photoredox catalysis. New photocatalytic systems could be designed to achieve similar selective cyclizations for a broader range of substrates, contributing to the synthesis of other valuable cyclic compounds. Merging photocatalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, could enable new reaction pathways and improve enantioselectivity nih.govprinceton.edufrontiersin.org.

Catalysts for Stereoselective Transformations: Given the presence of multiple stereogenic centers in this compound and its derivatives, developing novel catalytic systems for highly stereoselective transformations starting from this compound is a significant area of research sci-hub.se. This includes asymmetric catalysis, which plays a crucial role in synthesizing chiral molecules frontiersin.org.

Development of Targeted Chemical Probes and Biosensors Utilizing this compound Scaffolds

While this compound is primarily known for its fragrance properties, its unique monoterpenoid scaffold presents opportunities for functionalization and development into targeted chemical probes and biosensors.

Scaffold Derivatization for Biological Activity: Although no direct biological activity for this compound was found in the search, its structural features as a monoterpenoid could be chemically modified to create derivatives with potential biological interactions. This would involve rational design and synthesis of analogues, followed by screening for specific binding to biomolecules or cellular targets.

Integration into Biosensor Platforms: If specific binding or reactive properties are identified, this compound derivatives could be incorporated into biosensor architectures. This could involve immobilizing this compound scaffolds onto transducer surfaces to detect specific analytes or to serve as recognition elements in electrochemical or fluorescent biosensors bionordika.nopan.olsztyn.plmdpi.comrsc.org. The aldehyde group and the isopropenyl group on the cyclopentane (B165970) ring offer sites for chemical modification to attach signaling moieties or linkers.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery in this compound Research

Accelerated Synthesis Design and Optimization: AI/ML algorithms can be trained on large datasets of chemical reactions to predict optimal synthetic routes for this compound and its analogues, including retrosynthesis planning chemcopilot.com. This can involve predicting reaction outcomes, optimizing yields, and identifying ideal reaction conditions (e.g., solvent, temperature, catalyst loading) for both photochemical and catalytic transformations.

Mechanistic Elucidation and Prediction: AI can assist in deciphering complex reaction mechanisms, particularly for photoreactions where multiple pathways might compete scite.airesearchgate.net. By analyzing experimental data, ML models can identify key intermediates, rate-determining steps, and factors influencing selectivity, leading to a deeper mechanistic understanding.

De Novo Design of Analogues: Generative AI models can be employed to design novel this compound analogues with desired properties, such as enhanced fragrance profiles, improved stability, or even new biological activities. These models can explore vast chemical spaces more efficiently than traditional methods, proposing structures with optimized characteristics.

Autonomous Experimentation and Robotics: Integrating AI with robotic systems can enable autonomous laboratories capable of executing experiments, collecting data, and iteratively optimizing reaction conditions for this compound research without continuous human intervention chimia.chresearchgate.net. This can significantly accelerate the pace of discovery and development.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Photocitral A in laboratory settings?

this compound is synthesized via UV-initiated degradation of citral derivatives, such as neral or geranial, under controlled light conditions. Key steps include:

  • Synthesis : Exposure of citral to UV light (e.g., 254 nm) in inert solvents (e.g., hexane) to induce photosensitized oxidation and intramolecular cyclization .
  • Characterization : Use of GC-MS or HPLC with UV-Vis detection to identify degradation products, including this compound. NMR (¹H and ¹³C) and IR spectroscopy confirm structural integrity .
  • Yield Optimization : Adjusting solvent polarity, light intensity, and reaction time to maximize this compound formation while minimizing side products like α-cyclocitral .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological or synthetic matrices?

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) for separation, paired with UV detection at 230 nm .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for precise molecular weight determination, supplemented by tandem MS (MS/MS) for fragmentation patterns .
  • Quantitative NMR (qNMR) : Using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for absolute quantification in mixtures .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of this compound in Reformatsky reactions for natural product synthesis?

this compound’s reactivity in Reformatsky reactions (e.g., with bromoesters) depends on:

  • Metal Complexes : Zinc-mediated reactions (e.g., Rieke-Zn) enhance nucleophilicity, favoring trans-adduct formation. Diastereomeric ratios (dr) are typically 3:1 (trans:cis) under mild conditions (−20°C, THF solvent) .
  • Additives : Cerium(III) salts or triethyl boron improve yield (up to 75%) by stabilizing reactive intermediates .
  • Temperature Control : Lower temperatures (−40°C) reduce side reactions, as shown in the synthesis of (−)-Englerin A, where this compound contributed to a 16% overall yield in a 12-step route .

Q. What strategies mitigate photodegradation of this compound during experimental procedures?

  • Light Exclusion : Use amber glassware or UV-filtered lighting to prevent unintended degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v to reaction mixtures, reducing oxidation by 40% .
  • Storage : Maintain solutions at −20°C under argon, with stability validated over 6 months via periodic HPLC analysis .

Q. How can researchers resolve contradictions in reported photostability data for this compound across studies?

  • Systematic Reviews : Apply PRISMA guidelines to evaluate experimental variables (e.g., light source wavelength, solvent purity) that impact degradation rates .
  • Controlled Replication : Reproduce studies using standardized protocols (e.g., ISO 11341 for UV testing) to isolate variables causing discrepancies .
  • Data Meta-Analysis : Use software like RevMan to statistically reconcile differences in half-life estimates (e.g., 12 vs. 24 hours under UV-B) .

Methodological Considerations

Q. Table 1: Key Parameters for this compound Synthesis and Analysis

ParameterOptimal ConditionImpact on ResultsReference
UV Light Wavelength254 nmMaximizes cyclization efficiency
Reaction SolventHexaneReduces polar byproduct formation
HPLC Detection Wavelength230 nmEnhances sensitivity for α,β-unsaturated aldehydes
Zinc Activation MethodRieke-ZnImproves Reformatsky reaction yield by 30%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.